![molecular formula C12H12Cl2N2O2S B2469948 EMT inhibitor-1 CAS No. 1638526-21-2](/img/structure/B2469948.png)
EMT inhibitor-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EMT inhibitor-1 (also known as C19) is an inhibitor of Hippo, TGF-β, and Wnt signaling pathways with antitumor activities . It inhibits cancer cell migration, proliferation, and resistance to doxorubicin in vitro .
Chemical Reactions Analysis
EMT inhibitor-1 is involved in complex biochemical reactions within the cell. It plays a role in inhibiting the Hippo, TGF-β, and Wnt signaling pathways, which are crucial in cancer cell migration, proliferation, and resistance to certain drugs .Physical And Chemical Properties Analysis
EMT inhibitor-1 is a solid substance with a molecular weight of 319.21 . It is soluble in DMSO .Aplicaciones Científicas De Investigación
1. Targeting Cancer Metastasis and Drug Resistance
EMT inhibitor-1 plays a significant role in combating the most lethal features of cancer, such as metastasis formation and chemoresistance. By targeting EMT in cancer cells, these inhibitors offer a potential therapeutic strategy in oncology. Metabolism-inhibiting drugs, including EMT inhibitors, could be used alongside standard chemo- or immunotherapy to tackle EMT-driven resistant and aggressive cancers (Ramesh, Brabletz, & Ceppi, 2020).
2. Utilization in High-Throughput Screening Systems
EMT inhibitors are being explored using innovative three-dimensional high-throughput screening systems. This method aids in identifying compounds with EMT-inhibitory activity. For instance, the study by Arai et al. (2016) demonstrated how such screening systems could be useful in discovering EMT-regulatory drugs, highlighting their potential in drug discovery and cancer treatment (Arai et al., 2016).
3. Inhibiting Tumor Cell Heterogeneity and Resistant Outgrowth
EMT inhibitors are effective in preventing drug resistance and controlling tumor growth by targeting different subpopulations within a tumor. For instance, Konen et al. (2021) found that combining MEK and AXL inhibitors effectively bypassed EMT-mediated drug resistance in lung cancer by targeting specific EMT subpopulations, thereby controlling tumor growth and metastasis (Konen et al., 2021).
4. Overcoming Resistance to Targeted Therapies in Cancer
The application of EMT inhibitors has shown promise in overcoming resistance to targeted therapies like EGFR inhibitors in cancers such as non-small cell lung cancer. Tulchinsky et al. (2019) discussed how EMT inhibitors can potentially eliminate drug-tolerant cell populations, thereby preventing or delaying cancer recurrence (Tulchinsky et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The role of EMT in cancer progression and resistance to therapy is a major area of research. Future directions may include the development of novel pharmacological approaches targeting EMT . The use of bioinformatics and pharmacogenomics could help understand the biological impact of EMT on drug resistance .
Propiedades
IUPAC Name |
4-[[4-(3,4-dichlorophenyl)-1,2,5-thiadiazol-3-yl]oxy]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2S/c13-9-4-3-8(7-10(9)14)11-12(16-19-15-11)18-6-2-1-5-17/h3-4,7,17H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMUIOJZHOPPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NSN=C2OCCCCO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
EMT inhibitor-1 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.